

DL-Methioninol: A Comprehensive Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **DL-Methioninol**

Cat. No.: **B096836**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes. **DL-Methioninol**, a sulfur-containing amino alcohol, has emerged as a potent and versatile precursor for the construction of complex chiral molecules. This technical guide provides an in-depth exploration of **DL-Methioninol**, beginning with its fundamental properties and the critical process of resolving its racemic form. We will then delve into the practical application of its enantiopure forms, particularly L-Methioninol, as a chiral auxiliary in diastereoselective reactions. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize **DL-Methioninol** in their synthetic endeavors.

Foundational Principles: Understanding DL-Methioninol

DL-Methioninol, systematically known as (\pm) -2-amino-4-(methylthio)-1-butanol, is a racemic mixture of its two enantiomers, (S)-(+)-methioninol (L-Methioninol) and (R)-(−)-methioninol (D-Methioninol). Its structure, featuring both an amino and a hydroxyl group on a flexible carbon chain with a thioether moiety, provides multiple points for chemical modification and coordination to metal centers.

Property	Value	Source
Molecular Formula	C5H13NOS	
Molecular Weight	135.21 g/mol	
Appearance	Light yellowish oil	
Storage	0 - 8 °C	

The presence of a chiral center at the second carbon atom makes enantiomerically pure methioninol a valuable asset in asymmetric synthesis, where it can be employed as a chiral auxiliary or as a precursor for chiral ligands.[\[1\]](#)[\[2\]](#) Its applications span various fields, including pharmaceutical development as a precursor to bioactive compounds.[\[3\]](#)

The Gateway to Chirality: Resolution of DL-Methioninol

The utility of methioninol in asymmetric synthesis is predicated on the availability of its enantiopure forms. The most common method to achieve this is through the chemical resolution of the racemic mixture. This process involves the formation of diastereomeric salts by reacting **DL-Methioninol** with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.[\[4\]](#)

Causality in Resolving Agent Selection

The choice of resolving agent is critical for a successful resolution. Chiral acids, such as tartaric acid and its derivatives, are frequently employed for the resolution of racemic bases like amino alcohols.[\[4\]](#)[\[5\]](#) The principle lies in the formation of diastereomeric salts with distinct crystal lattice energies, leading to differential solubility in a given solvent system. Dibenzoyl-L-tartaric acid is a particularly effective resolving agent for many racemic amines due to its rigidity and ability to form well-defined crystalline salts.[\[6\]](#)

Experimental Protocol: Resolution of DL-Methioninol with Dibenzoyl-L-tartaric Acid

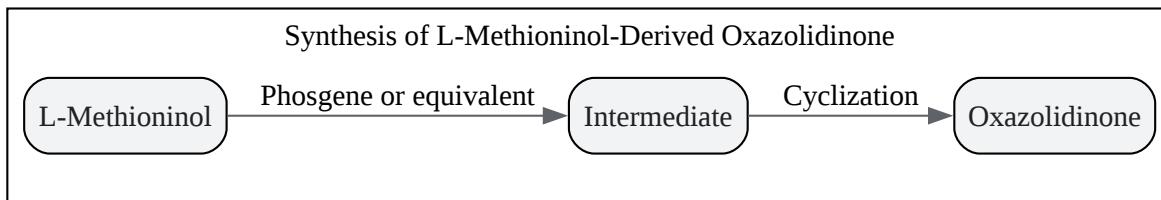
This protocol outlines a standard procedure for the resolution of **DL-Methioninol**.

Materials:

- **DL-Methioninol**
- Dibenzoyl-L-tartaric acid
- Methanol
- Diethyl ether
- Sodium hydroxide solution (e.g., 2 M)
- Dichloromethane or other suitable organic solvent for extraction
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Diastereomeric Salt Formation:
 - Dissolve one equivalent of **DL-Methioninol** in a minimal amount of warm methanol.
 - In a separate flask, dissolve one equivalent of dibenzoyl-L-tartaric acid in a minimal amount of warm methanol.
 - Slowly add the methioninol solution to the tartaric acid solution with gentle stirring.
 - Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Isolation of the Diastereomer:
 - Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to remove any soluble impurities.
 - The filtrate contains the more soluble diastereomer.


- Liberation of the Enantiopure Methioninol:
 - Suspend the isolated diastereomeric salt crystals in water and add an excess of a strong base, such as 2 M sodium hydroxide solution, with vigorous stirring to neutralize the tartaric acid and liberate the free amino alcohol.
 - Extract the aqueous solution multiple times with an organic solvent like dichloromethane.
 - Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure methioninol.
- Analysis of Enantiomeric Purity:
 - The enantiomeric excess (ee) of the resolved methioninol should be determined. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this analysis.[\[3\]](#)[\[7\]](#)

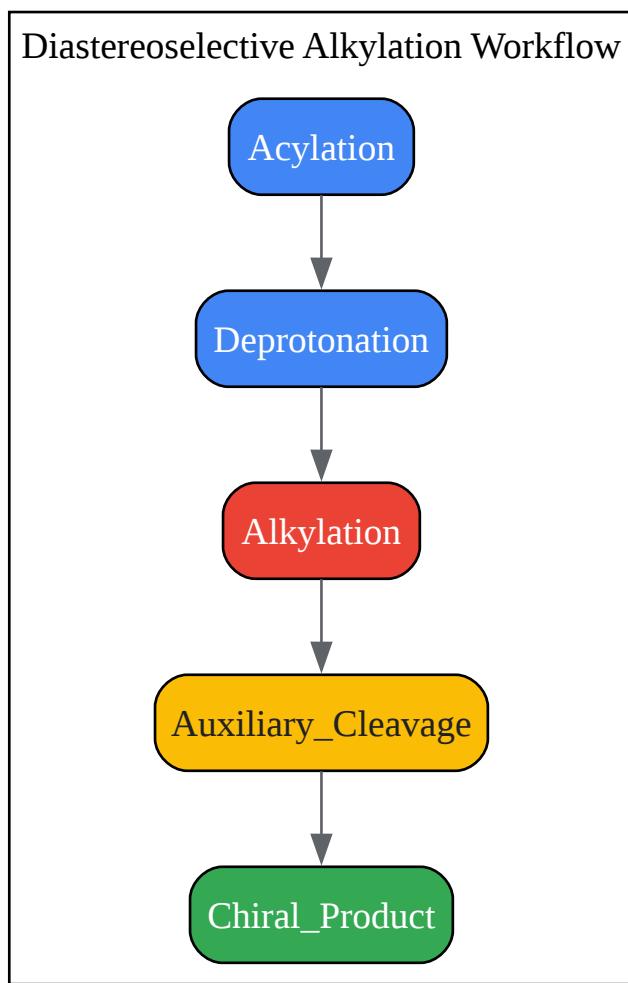
L-Methioninol as a Chiral Auxiliary: A Case Study in Diastereoselective Alkylation

Once obtained in its enantiopure form, L-Methioninol can be converted into a powerful chiral auxiliary, such as an oxazolidinone. These auxiliaries temporarily attach to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered.[\[1\]](#)[\[8\]](#)

Synthesis of the L-Methioninol-Derived Oxazolidinone Auxiliary

The synthesis of the chiral oxazolidinone from L-Methioninol is a straightforward process.

[Click to download full resolution via product page](#)


Figure 1: General workflow for the synthesis of an L-Methioninol-derived oxazolidinone auxiliary.

Experimental Protocol:

- Reaction Setup: In a well-ventilated fume hood, dissolve L-Methioninol in an appropriate aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.
- Phosgenation: Slowly add a phosgene equivalent (e.g., triphosgene) to the cooled solution. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.
- Cyclization: After the initial reaction, the intermediate chloroformate or isocyanate cyclizes to form the oxazolidinone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the pure L-methioninol-derived oxazolidinone.

Diastereoselective Alkylation Protocol

The synthesized oxazolidinone can then be acylated and subsequently alkylated with high diastereoselectivity.

[Click to download full resolution via product page](#)

Figure 2: Step-by-step workflow for diastereoselective alkylation using the chiral auxiliary.

Experimental Protocol:

- **Acylation:** The L-methioninol-derived oxazolidinone is first acylated with an acyl chloride or anhydride in the presence of a base (e.g., n-butyllithium) to form the N-acyl oxazolidinone.
- **Enolate Formation:** The N-acyl oxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate a chiral enolate.
- **Alkylation:** An electrophile (e.g., an alkyl halide) is added to the enolate solution. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of

one diastereomer in excess.

- **Auxiliary Cleavage:** The chiral auxiliary is then cleaved from the alkylated product, typically by hydrolysis or reduction, to yield the desired enantiomerically enriched product and recover the auxiliary.

Step	Reagents and Conditions	Expected Outcome
Acylation	Acyl chloride, n-BuLi, THF, -78 °C	N-acyl oxazolidinone
Enolate Formation	LDA or NaHMDS, THF, -78 °C	Chiral lithium or sodium enolate
Alkylation	Alkyl halide (R-X), THF, -78 °C to rt	Diastereomerically enriched product
Auxiliary Cleavage	LiOH, H2O2, THF/H2O or LiBH4, THF	Enantiomerically enriched acid or alcohol

Mechanistic Rationale for Stereochemical Control

The high diastereoselectivity observed in the alkylation step is a direct consequence of the conformational rigidity of the chelated enolate intermediate. The substituent derived from the L-methioninol backbone effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This predictable stereochemical outcome is a hallmark of well-designed chiral auxiliaries. X-ray crystallography of the alkylated products can provide definitive proof of the stereochemistry and insights into the transition state geometry.

Conclusion and Future Outlook

DL-Methioninol stands as a testament to the power of chiral building blocks in modern organic synthesis. Through a straightforward resolution process, this racemic amino alcohol can be transformed into enantiopure reagents capable of inducing high levels of stereocontrol in a variety of chemical transformations. The ability to predictably synthesize complex chiral molecules is of immense importance in the development of new pharmaceuticals and other biologically active compounds. As the demand for enantiomerically pure compounds continues

to grow, the utility of versatile and accessible chiral building blocks like methioninol will undoubtedly expand, paving the way for new discoveries and innovations in the field of chemical synthesis.

References

- Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. (n.d.). ResearchGate.
- **DL-Methioninol.** (n.d.). Chem-Impex.
- **DL-Methioninol** | 16720-80-2. (n.d.). J&K Scientific LLC.
- Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2018). *Molecules*.
- Chiral auxiliary. (n.d.). Wikipedia.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2011). *Molecules*.
- HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine. (2013). *Analytical and Bioanalytical Chemistry*.
- X-ray crystal-structure analysis of diastereomeric... (n.d.). ResearchGate.
- Enantioselective synthesis of β -amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis.
- β -Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
- CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). *International Journal of Pharmaceutical Sciences and Research*.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2019). *RSC Advances*.
- Stereoselective synthesis of β -amino acids. (1987). *Tetrahedron*.
- Diastereoselective alkylation and methods for chiral auxiliary removal.... (n.d.). ResearchGate.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Simple and convenient methods for synthesis, resolution and application of aminonaphthols. (2009). *Indian Journal of Chemistry*.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- (PDF) Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). (2002). ResearchGate.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Direct enantiomeric TLC resolution of dl-penicillamine using (R)-mandelic acid and L-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive. (2008). *Biomedical*

Chromatography.

- Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (2022). RSC Advances.
- Crystal structure of the trigonal form of bovine beta-lactoglobulin and of its complex with retinol at 2.5 Å resolution. (1992). Journal of Molecular Biology.
- (PDF) Synthesis and X-ray Crystal Structure of 3-oxo-23, 24-Dinorchol-4-Ene-22-Cyanohydrin. (2006). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [DL-Methioninol: A Comprehensive Technical Guide to a Versatile Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096836#dl-methioninol-as-a-chiral-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com